molecular formula C14H12F4O5S B14040255 Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate

Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate

Cat. No.: B14040255
M. Wt: 368.30 g/mol
InChI Key: PRWMPCQTTIRYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group and a sulfonyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the benzo[7]annulene core: This can be achieved through a series of cyclization reactions.

    Introduction of the fluoro group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The sulfonyl ester group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate: Similar in structure but with variations in the functional groups attached to the benzo[7]annulene core.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and sulfonyl groups but lacks the benzo[7]annulene core.

    Fluorobenzene derivatives: Compounds with similar fluorine substitution patterns but different core structures.

Uniqueness

This compound is unique due to its combination of a benzo[7]annulene core with both fluoro and trifluoromethyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H12F4O5S

Molecular Weight

368.30 g/mol

IUPAC Name

methyl 1-fluoro-5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate

InChI

InChI=1S/C14H12F4O5S/c1-22-13(19)10-7-6-8-9(12(10)15)4-2-3-5-11(8)23-24(20,21)14(16,17)18/h5-7H,2-4H2,1H3

InChI Key

PRWMPCQTTIRYMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(=CCCC2)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.